molecular formula C29H31N3O4 B2465959 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 1111010-26-4

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2465959
CAS No.: 1111010-26-4
M. Wt: 485.584
InChI Key: XQWGFEMCOHLMPX-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a complex substitution pattern. Its structure features:

  • A 1H-1,3-benzodiazole (benzimidazole) core linked to a pyrrolidin-2-one moiety.
  • A 3-(2,4-dimethylphenoxy)-2-hydroxypropyl side chain attached to the benzimidazole nitrogen.
  • A 2-methoxyphenyl group substituted at the pyrrolidinone nitrogen.

The 2-hydroxypropyl linker and methoxy/dimethylphenoxy substituents likely influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-12-13-26(20(2)14-19)36-18-22(33)17-32-24-9-5-4-8-23(24)30-29(32)21-15-28(34)31(16-21)25-10-6-7-11-27(25)35-3/h4-14,21-22,33H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGFEMCOHLMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions

    Benzodiazole Core Synthesis: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Phenoxy Group Introduction: The phenoxy group can be introduced via a nucleophilic substitution reaction using 2,4-dimethylphenol and an appropriate leaving group.

    Pyrrolidinone Formation: The pyrrolidinone ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group in the pyrrolidinone ring would yield an alcohol.

Scientific Research Applications

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one: has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole and pyrrolidinone moieties can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxy and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in the substituents on the phenoxy and pyrrolidinone groups. Key examples include:

Compound Name/ID Phenoxy Substituent Pyrrolidinone Substituent Key Structural Differences Reference
Target Compound 2,4-Dimethylphenoxy 2-Methoxyphenyl Reference structure -
5-(4-Propylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one (Compound 19) 4-Methylbenzoyl 4-Propylphenyl Acylated phenoxy; propylphenyl substitution
5-(4-tert-Butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one (Compound 20) 4-Methylbenzoyl 4-tert-Butylphenyl Bulky tert-butyl group
4-{1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(tert-butyl)pyrrolidin-2-one 2,6-Dimethylphenoxy tert-Butyl Altered dimethylphenoxy regiochemistry
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one 3,4-Dimethylphenoxy 4-Methoxyphenyl Methoxy positional isomer on phenyl
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 4-Allyl-2-methoxyphenoxyethyl 2-Methoxyphenyl Allyl group and extended ethyl linker

Inferred Structure-Activity Relationships (SAR)

  • Phenoxy Substitutions: 2,4-Dimethylphenoxy (target) vs. 2,6-dimethylphenoxy (): Regiochemical differences in methyl groups may alter hydrophobic interactions with target proteins. 3,4-Dimethylphenoxy (): Increased steric bulk at the meta position could hinder binding in some contexts.
  • Pyrrolidinone Substituents: 2-Methoxyphenyl (target) vs. tert-Butyl (): Enhances lipophilicity but may reduce metabolic stability.

Biological Activity

The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule belonging to the class of benzimidazolyl pyrrolidinones. Its intricate structure incorporates multiple functional groups that may confer significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing available research findings, potential mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N3O3C_{29}H_{31}N_{3}O_{3}, with a molecular weight of approximately 483.6 g/mol. The structure features a benzodiazole moiety , a pyrrolidinone ring , and various substituents that enhance its chemical properties.

PropertyValue
Molecular FormulaC29H31N3O3
Molecular Weight483.6 g/mol
IUPAC NameThis compound

Anticancer Potential

Emerging evidence suggests that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study on similar benzimidazole derivatives showed promising activities against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation .
    CompoundCell LineIC50 (µM)
    Benzimidazole AHepG-24.37 ± 0.7
    Benzimidazole BA-5498.03 ± 0.5

Other Pharmacological Activities

In addition to anticancer effects, compounds in this class have been associated with various other pharmacological activities:

  • Anti-inflammatory Effects: Some derivatives have shown potential in modulating inflammatory responses.
  • Antioxidant Properties: The presence of phenolic structures may enhance antioxidant capabilities.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzimidazole Core: Achieved through condensation reactions.
  • Attachment of Pyrrolidinone: Involves reactions with appropriate derivatives.
  • Introduction of Phenoxy Groups: Etherification reactions are commonly employed.

Common Reactions:

  • Oxidation and Reduction: These transformations can modify functional groups to enhance biological activity.

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